molecular formula C11H16O2 B148947 Spiro[5.5]undecane-2,4-dione CAS No. 1481-99-8

Spiro[5.5]undecane-2,4-dione

Cat. No.: B148947
CAS No.: 1481-99-8
M. Wt: 180.24 g/mol
InChI Key: LKFBIHAJCFDIIN-UHFFFAOYSA-N
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Description

Spiro[5.5]undecane-2,4-dione is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single carbon atom, forming a spiro linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[5.5]undecane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkynylation of salicylaldehyde followed by a dearomatizative cyclization mediated by formic acid. This method allows for the construction of the spirocyclic framework with high efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Spiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include spirocyclic diketones, diols, and various substituted derivatives, depending on the specific reagents and conditions employed .

Mechanism of Action

The mechanism by which spiro[5.5]undecane-2,4-dione exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with its targets, influencing various biological pathways .

Comparison with Similar Compounds

Comparison: Spiro[5.5]undecane-2,4-dione is unique due to its specific spirocyclic framework and the presence of two ketone groups at positions 2 and 4. This structure imparts distinct stereochemical properties and reactivity compared to other spirocyclic compounds. For instance, spiro[4.4]nonane-1,6-dione and spiro[4.5]decane-1,6-dione have different ring sizes and substitution patterns, leading to variations in their chemical behavior and applications .

Properties

IUPAC Name

spiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-9-6-10(13)8-11(7-9)4-2-1-3-5-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFBIHAJCFDIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407017
Record name spiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-99-8
Record name spiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name spiro[5.5]undecane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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